![molecular formula C19H21NO2 B5851967 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)
2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a derivative of tetrahydroisoquinoline and has been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce cell death in vitro. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is its relatively low toxicity. The compound has been shown to be well-tolerated in animal models, even at high doses. Another advantage is its versatility, as the compound has been shown to exhibit a range of biological activities. However, one limitation is the lack of understanding of the compound's mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is the further investigation of the compound's mechanism of action, which could lead to the development of more potent and selective derivatives. Another direction is the evaluation of the compound's therapeutic potential in animal models of various diseases, including neurological disorders and cancer. Finally, the development of new synthesis methods for the compound could improve its yield and purity, making it more accessible for research and potential therapeutic applications.
合成方法
The synthesis of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetic acid. The acid is then reacted with tetrahydroisoquinoline in the presence of a catalyst to form the final compound. The synthesis method has been optimized to improve yield and purity, and the compound has been synthesized in both small and large-scale quantities.
科学研究应用
2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in a range of diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-8-18(15(2)11-14)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBVTNKTVPUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,4-dimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


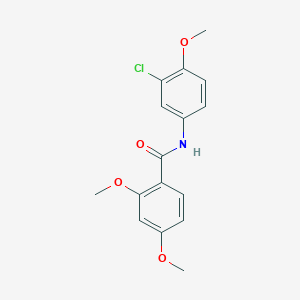
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)
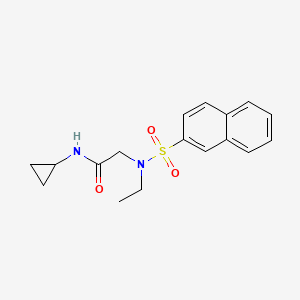
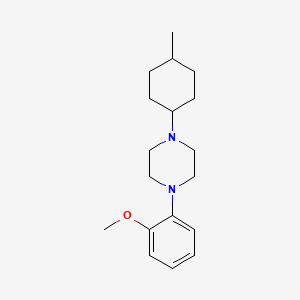


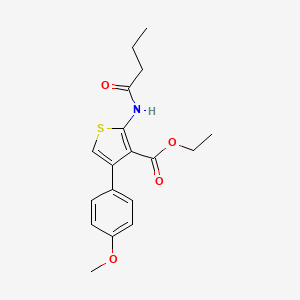
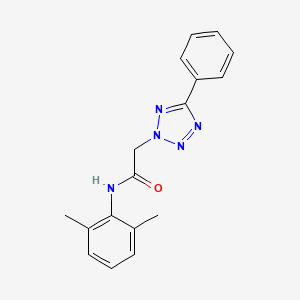
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)
